1-(Pyrazin-2-yl)cyclohex-3-en-1-ol

Description

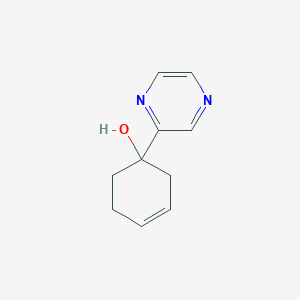

1-(Pyrazin-2-yl)cyclohex-3-en-1-ol is a bicyclic compound featuring a cyclohexenol core substituted at position 1 with a pyrazine heterocycle. Its structural uniqueness lies in the combination of a strained cyclohexenol ring and an electron-deficient pyrazine system, which may influence reactivity and intermolecular interactions.

Properties

CAS No. |

185460-84-8 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-pyrazin-2-ylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C10H12N2O/c13-10(4-2-1-3-5-10)9-8-11-6-7-12-9/h1-2,6-8,13H,3-5H2 |

InChI Key |

BHYVFMLQGMCDOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)(C2=NC=CN=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)cyclohex-3-enol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazine derivatives with cyclohexenone in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)cyclohex-3-enol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents include halogens and organometallic compounds.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-(Pyrazin-2-yl)cyclohex-3-enol has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)cyclohex-3-enol involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring can engage in π-π stacking interactions, while the cyclohexenol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenol Derivatives with Piperazine Substituents

The compound (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol () shares the cyclohexenol backbone but substitutes the pyrazine with a piperazine group. Key differences include:

- Structural Features : The piperazine moiety introduces basicity and conformational flexibility, while the isopropylbenzyl group enhances lipophilicity.

- Synthesis : Prepared via reductive amination of 4-isopropylbenzaldehyde with tert-butyl piperazine-1-carboxylate, followed by TFA-mediated deprotection .

- Properties : The piperazine substituent likely increases water solubility at physiological pH compared to the pyrazine analogue.

Pyridazine and Pyrazolo-Pyrazine Derivatives

- 5-Chloro-6-phenylpyridazin-3(2H)-ones (): These compounds replace pyrazine with pyridazine, altering electronic properties. The synthesis involves alkylation of pyridazinone with halides under mild conditions (room temperature, acetone/K₂CO₃) .

- Pyrazolo[1,5-a]pyrazine Derivatives (): Fluorinated variants like 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature fused heterocycles and fluorinated alkyl chains. Fluorine atoms enhance metabolic stability and membrane permeability compared to non-halogenated analogues .

Impact of Substituents on Physicochemical Properties

- Hydrogen Bonding : The hydroxyl group in 1-(Pyrazin-2-yl)cyclohex-3-en-1-ol facilitates hydrogen bonding, whereas piperazine derivatives rely on amine protons for similar interactions.

- Lipophilicity : Fluorinated pyrazolo-pyrazines () exhibit higher logP values than the target compound, favoring blood-brain barrier penetration.

- Synthetic Complexity: Piperazine-containing compounds require multi-step protection/deprotection strategies , while pyridazinones are synthesized in fewer steps .

Data Tables

Table 1: Structural Comparison

Research Findings and Discussion

- Structural Determination: X-ray crystallography (using SHELX ) is critical for resolving stereochemistry in cyclohexenol derivatives, whereas NMR and HR-MS dominate characterization for flexible analogues .

- Biological Implications : Pyrazine and pyridazine cores are associated with kinase inhibition, while piperazine substituents may target GPCRs. Fluorinated derivatives () are likely optimized for CNS activity .

- Synthetic Challenges: The target compound’s pyrazine-cyclohexenol linkage may require stereocontrol absent in simpler analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.